molecular formula C16H20ClN3O2 B11805815 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Katalognummer: B11805815
Molekulargewicht: 321.80 g/mol
InChI-Schlüssel: SKBFVTXCVJYQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Substitution reactions: Introduction of the 5-chloro-2-propoxyphenyl and piperidin-3-yl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Control of temperature and pressure to ensure high yield and purity.
  • Implementation of continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other higher oxidation states.

    Reduction: Conversion to lower oxidation states or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
  • 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Uniqueness

3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propoxy group may impart different solubility and stability characteristics compared to its methoxy or ethoxy analogs.

Eigenschaften

Molekularformel

C16H20ClN3O2

Molekulargewicht

321.80 g/mol

IUPAC-Name

3-(5-chloro-2-propoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20ClN3O2/c1-2-8-21-14-6-5-12(17)9-13(14)15-19-16(22-20-15)11-4-3-7-18-10-11/h5-6,9,11,18H,2-4,7-8,10H2,1H3

InChI-Schlüssel

SKBFVTXCVJYQJB-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.